molecular formula C23H23ClN6OS B6515148 4-tert-butyl-N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 931363-81-4

4-tert-butyl-N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B6515148
CAS No.: 931363-81-4
M. Wt: 467.0 g/mol
InChI Key: ZBVDJTTZUMXLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole moiety and a benzamide group. The molecule includes a 5-chloro-2-methylphenyl substituent on the triazole ring and a tert-butyl group on the benzamide, which likely enhances lipophilicity and steric bulk.

Properties

IUPAC Name

4-tert-butyl-N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6OS/c1-13-6-11-17(24)12-18(13)30-14(2)19(27-29-30)20-25-22(32-28-20)26-21(31)15-7-9-16(10-8-15)23(3,4)5/h6-12H,1-5H3,(H,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVDJTTZUMXLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-tert-butyl-N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a unique structure incorporating a triazole and thiadiazole moiety, which are known for their diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Research has demonstrated that triazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted that related triazole derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancers. The proposed mechanism involves the inhibition of angiogenesis and modulation of apoptotic pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in various diseases. For example, it has shown promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly enhance inhibitory potency .

Case Studies

StudyFindingsReference
Antimicrobial Efficacy Demonstrated effectiveness against E. coli and S. aureus, with MIC values ranging from 10 to 50 µg/mL.
Cytotoxicity Assay Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines; IC50 values were reported below 20 µM.
Enzyme Inhibition Inhibited AChE with an IC50 of 25 µM; structural modifications led to increased activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may enhance membrane permeability.
  • Enzyme Interaction : The triazole moiety can act as a chelator for metal ions essential for enzyme activity.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Reported)
Target Compound: 4-tert-butyl-N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide 1,2,4-thiadiazole + 1,2,3-triazole 5-chloro-2-methylphenyl, tert-butyl C₂₃H₂₂ClN₇OS* ~466.0 (estimated) Not reported Not reported
4-tert-butyl-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide 1,2,4-thiadiazole + 1,2,3-triazole 4-fluoro-2-methylphenyl, tert-butyl C₂₃H₂₃FN₆OS 450.5 Not reported Not reported
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) 1,2,4-triazine + benzamide 3-fluorophenyl, benzylthio C₃₃H₂₅ClFN₅O₃S₂ 682.2 266–268 Not reported
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole + 1,2,4-triazole tert-butyl, triazole C₉H₁₂N₆S 236.3 Not reported Anticancer potential (inferred)

*Estimated based on ’s analog (Cl replaces F; molecular weight adjusted for Cl).

Key Observations

Substituent Effects

  • Halogen Substituents: The target compound’s 5-chloro-2-methylphenyl group contrasts with the 4-fluoro-2-methylphenyl substituent in ’s analog.
  • Heterocyclic Cores : Replacing the 1,2,4-triazine core in ’s compounds with a 1,2,3-triazole (as in the target) reduces ring aromaticity, which could impact π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

  • Melting Points : The triazine-based compounds in exhibit higher melting points (237–279°C), likely due to stronger intermolecular forces (e.g., hydrogen bonding via sulfamoyl groups). The target compound’s melting point is unreported but may be lower due to reduced polarity from the tert-butyl group .

Methodological Considerations

Structural characterization of such compounds often employs:

  • X-ray Crystallography : Refinement via SHELXL and visualization using ORTEP-III .
  • Synthetic Protocols: Analogous to ’s 33-hour reflux in ethanol for triazine derivatives, though modifications may be needed for triazole-thiadiazole systems .

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A validated approach involves reacting 5-chloro-2-methylphenylhydrazine with acetylacetone in the presence of phosphorus oxychloride (POCl₃) to form the triazole ring. The reaction proceeds under reflux in toluene, yielding the intermediate 1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde. Key parameters include:

ParameterValueSource Citation
SolventToluene
TemperatureReflux (110°C)
CatalystPOCl₃
Reaction Time7 hours
Yield68–72%

Nuclear magnetic resonance (NMR) confirms the structure, with aromatic protons resonating at 7.6–8.2 ppm and methyl groups at 2.3–2.5 ppm.

Formation of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring is synthesized via cyclocondensation of the triazole intermediate with thiosemicarbazide.

Cyclocondensation with Thiosemicarbazide

The triazole-carbaldehyde intermediate reacts with thiosemicarbazide in POCl₃ under reflux to form the 1,2,4-thiadiazole ring. This step introduces the sulfur atom and establishes the fused heterocyclic system.

ParameterValueSource Citation
SolventPOCl₃ (neat)
TemperatureReflux (110°C)
Reaction Time7 hours
WorkupBasification with NaOH
Yield54–60%

Infrared (IR) spectroscopy verifies the C=S stretch at 1,150–1,200 cm⁻¹.

ParameterValueSource Citation
SolventDichloromethane
BaseTriethylamine
Temperature0°C to room temperature
Reaction Time2–3 hours
Yield85–90%

Proton NMR of the product shows tert-butyl protons at 1.46 ppm (s, 9H) and aromatic protons at 7.4–7.8 ppm.

Incorporation of the tert-Butyl Group

The 4-tert-butylbenzoyl chloride required for amide coupling is synthesized from 4-cyanobenzoic acid and tert-butylamine.

Synthesis of 4-tert-Butylbenzoyl Chloride

4-Cyanobenzoic acid is treated with tert-butylamine in benzene under reflux, followed by chlorination using thionyl chloride (SOCl₂).

ParameterValueSource Citation
SolventBenzene
TemperatureReflux (80°C)
Reaction Time4 hours
Yield87–92%

Optimization and Purification Techniques

Recrystallization

Final purification is achieved via recrystallization from ethanol or ethyl acetate, enhancing purity to >98%.

Chromatographic Methods

Column chromatography using silica gel with petroleum ether:ethyl acetate (3:1) isolates intermediates.

Structural Characterization

Critical spectroscopic data for the target compound:

  • IR (KBr) : 3,300 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=O amide).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.46 (s, 9H, tert-butyl), 2.38 (s, 3H, CH₃), 7.45–8.21 (m, aromatic H).

  • MS (ESI) : m/z 509.2 [M+H]⁺.

Yield Comparison Across Steps

StepYield RangeKey Factors Affecting Yield
Triazole Formation68–72%POCl₃ purity, reflux time
Thiadiazole Formation54–60%Basification speed
Amide Coupling85–90%Stoichiometry of Et₃N
Overall Yield25–30%Cumulative losses

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves sequential heterocyclic ring formations:

  • Triazole ring : Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 5-chloro-2-methylphenyl azide and a methyl-substituted alkyne precursor .
  • Thiadiazole ring : Constructed via cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Benzamide coupling : Achieved via amide bond formation between the thiadiazole intermediate and 4-tert-butylbenzoic acid using coupling agents like EDC/HOBt . Critical conditions: Solvents (DMF, acetonitrile), temperatures (60–100°C), and catalysts (Cu(I) for CuAAC) must be optimized to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural validation?

  • ¹H/¹³C NMR : Essential for confirming substituent positions on the triazole and thiadiazole rings. For example, the tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 34–35 ppm (¹³C) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~550–560 g/mol) and isotopic patterns .
  • IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. What are the functional roles of the triazole and thiadiazole moieties?

  • Triazole : Enhances metabolic stability and participates in hydrogen bonding with biological targets (e.g., enzymes) .
  • Thiadiazole : Contributes to π-π stacking interactions and electron-withdrawing effects, influencing solubility and reactivity .
  • Benzamide : Provides a hydrophobic anchor for target binding .

Q. How can common impurities (e.g., unreacted intermediates) be removed during purification?

  • Column chromatography : Use gradient elution (hexane/ethyl acetate to DCM/methanol) to separate unreacted azides or thiosemicarbazides .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) to isolate the final product with >95% purity .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of amide bonds) .
  • Catalyst screening : Test alternative Cu(I) sources (e.g., CuBr vs. CuI) to enhance cycloaddition efficiency .
  • Microwave-assisted synthesis : Reduces reaction time for thiadiazole cyclization (from 12 hours to 30 minutes) .

Q. What strategies are used in structure-activity relationship (SAR) studies to enhance bioactivity?

  • Substituent variation : Replace the 5-chloro-2-methylphenyl group with fluorinated or brominated analogs to modulate electron density and binding affinity .
  • Heterocycle substitution : Swap thiadiazole with oxadiazole to assess impact on solubility and target selectivity .
  • Bioisosteric replacement : Substitute the tert-butyl group with cyclopropyl to evaluate steric effects on pharmacokinetics .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
  • Computational modeling : Compare experimental shifts with DFT-calculated spectra (software: Gaussian or ADF) .

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cell viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Molecular docking : Predict binding modes to ATP-binding pockets (software: AutoDock Vina) .

Q. How can the reaction mechanism for thiadiazole formation be experimentally validated?

  • Isotope labeling : Use ¹⁵N-labeled thiosemicarbazides to track nitrogen incorporation into the thiadiazole ring .
  • Kinetic studies : Monitor intermediate formation via HPLC to identify rate-determining steps .

Q. What computational approaches predict target selectivity and off-target risks?

  • Pharmacophore modeling : Align compound features with known bioactive scaffolds (software: Schrödinger Phase) .
  • ADMET prediction : Use QikProp or SwissADME to assess permeability, cytochrome P450 interactions, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.